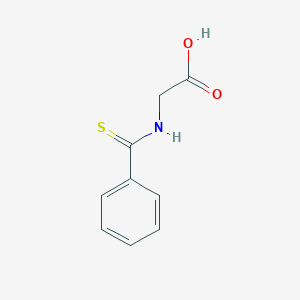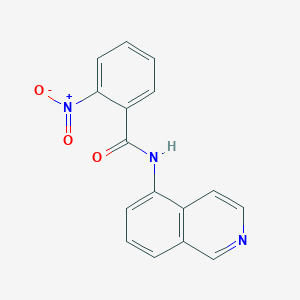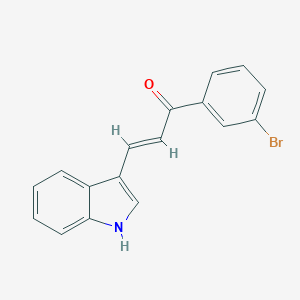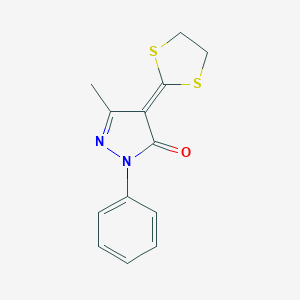![molecular formula C13H12ClNO2 B246508 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone, also known as CPOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a heterocyclic compound that belongs to the family of pyrrolidinones. It has a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol.
作用机制
The mechanism of action of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is not well understood. However, studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can interact with various biological molecules such as DNA, proteins, and lipids. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has been shown to have a high binding affinity to DNA, which could potentially lead to its use in the development of DNA sensors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone are not well studied. However, studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is non-toxic and has low cytotoxicity. This property makes 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone a promising material for use in various biomedical applications.
实验室实验的优点和局限性
One of the main advantages of using 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in lab experiments is its ease of synthesis. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can be synthesized using simple and inexpensive reagents, making it a cost-effective material for use in research. Another advantage of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is its excellent charge transport properties, which make it a promising material for use in organic electronic devices.
One of the limitations of using 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in lab experiments is its low solubility in water. This property makes it challenging to work with 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in aqueous solutions. Another limitation of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is its limited stability under certain conditions, such as exposure to light and air.
未来方向
There are several future directions for the study of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone. One of the significant future directions is the development of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone-based organic electronic devices such as OFETs and OPVs. Further research is needed to optimize the charge transport properties of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone and to develop efficient device architectures.
Another future direction is the development of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone-based fluorescent probes for the detection of metal ions. Further research is needed to optimize the binding affinity of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone to metal ions and to develop selective and sensitive detection methods.
In conclusion, 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is a promising synthetic compound that has potential applications in various scientific fields. Its ease of synthesis, excellent charge transport properties, and low cytotoxicity make it a promising material for use in organic electronic devices, fluorescent probes, and other biomedical applications. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone and to optimize its properties for use in various applications.
合成方法
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can be synthesized by the reaction of 4-chlorobenzaldehyde with 3-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation to form 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone as a yellow solid. The yield of the reaction is typically around 60-70%.
科学研究应用
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has been studied for its potential applications in various scientific fields. One of the significant applications of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has shown to have excellent charge transport properties, making it a promising material for use in these devices.
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has also been studied for its potential use as a fluorescent probe for the detection of metal ions. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has a unique structure that allows it to bind selectively to metal ions such as copper, nickel, and zinc. This property makes 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone a useful tool for detecting metal ions in biological and environmental samples.
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12ClNO2/c1-8-6-11(15-13(8)17)7-12(16)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17)/b11-7+ |
InChI 键 |
RSHOBTYVYZKXQV-YRNVUSSQSA-N |
手性 SMILES |
CC1C/C(=C\C(=O)C2=CC=C(C=C2)Cl)/NC1=O |
SMILES |
CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O |
规范 SMILES |
CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)


![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)


![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)

